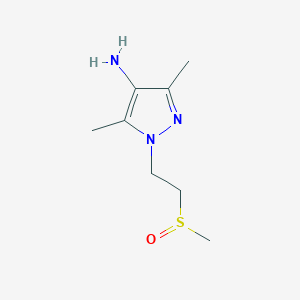
1-(2-Methanesulfinylethyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methanesulfinylethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methanesulfinylethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methanesulfinylethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloroethyl methyl sulfoxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methanesulfinylethyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methanesulfinylethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methanesulfinylethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methanesulfinylethyl)piperazine: Similar structure with a piperazine ring instead of a pyrazole ring.
1-(2-Methanesulfinylethyl)-3,5-dimethylpyrazole: Lacks the amino group on the pyrazole ring.
Uniqueness
1-(2-Methanesulfinylethyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the methanesulfinyl group and the amino group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H15N3OS |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(2-methylsulfinylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3OS/c1-6-8(9)7(2)11(10-6)4-5-13(3)12/h4-5,9H2,1-3H3 |
Clave InChI |
XXZMDGIKVHPYBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCS(=O)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
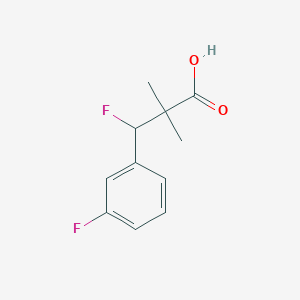


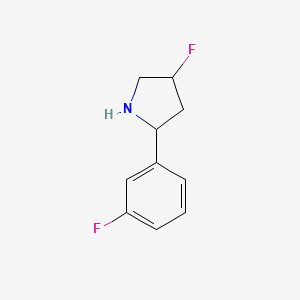
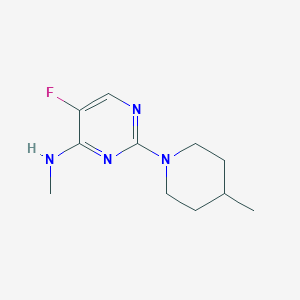
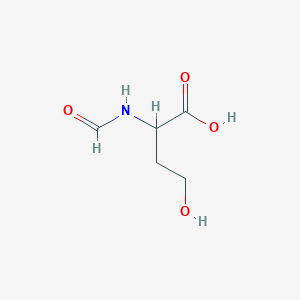
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
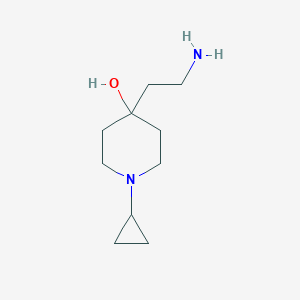
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)


